what is the chemical formula of dimethylmalonate
what is the chemical formula of dimethylmalonate
An In-depth Technical Guide to Dimethyl Malonate
Abstract
Dimethyl malonate (CAS No. 108-59-8) is a diester derivative of malonic acid and a pivotal reagent in organic synthesis.[1][2] With the chemical formula C₅H₈O₄, it serves as a fundamental building block for a wide array of complex molecules due to the reactivity of its central methylene (B1212753) group.[3][4] This technical guide provides a comprehensive overview of dimethyl malonate, detailing its chemical and physical properties, synthesis methodologies, key chemical reactions, and significant applications, particularly in the fields of pharmaceuticals and fragrances. The document includes structured data tables, detailed experimental protocols, and workflow diagrams to serve as an essential resource for researchers, scientists, and professionals in drug development and chemical manufacturing.
Chemical Identity and Properties
Dimethyl malonate, also known as dimethyl propanedioate, is a colorless liquid with a characteristic fruity or pleasant odor.[5][6] It is the dimethyl ester of propanedioic acid (malonic acid).[3]
Table 1: Physicochemical Properties of Dimethyl Malonate
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₈O₄ / CH₂(COOCH₃)₂ | [7][8] |
| IUPAC Name | dimethyl propanedioate | [3] |
| CAS Number | 108-59-8 | [8] |
| Molecular Weight | 132.11 g/mol | [3][7] |
| Appearance | Clear, colorless liquid | [6][7] |
| Density | 1.156 g/mL at 25 °C | [2][7] |
| Melting Point | -62 °C | [2][7] |
| Boiling Point | 180-181 °C | [2][7] |
| Flash Point | 85 - 90 °C | [9][10] |
| Solubility | Soluble in alcohol and ether; limited solubility in water (143 g/L at 20 °C).[2][7] | |
| Refractive Index (n20/D) | 1.413 | [2] |
| Vapor Pressure | 0.15 hPa at 20 °C | [9] |
Synthesis Methodologies
Dimethyl malonate is produced through several industrial routes. The most common methods include the direct esterification of malonic acid and the reaction involving chloroacetic acid derivatives.
-
Esterification of Malonic Acid : This is the most prevalent laboratory and industrial method, involving the reaction of malonic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, under azeotropic conditions.[7][11]
-
From Chloroacetic Acid : A large-scale industrial process uses chloroacetic acid and sodium cyanide.[1] The resulting cyanoacetic acid is then simultaneously saponified and esterified with methanol in the presence of a mineral acid.[12]
-
From Dimethoxymethane (B151124) : An alternative synthesis route involves the reaction of dimethoxymethane with carbon monoxide.[1][2]
Experimental Protocol: Synthesis via Fischer Esterification
This protocol describes the laboratory-scale synthesis of dimethyl malonate from malonic acid and methanol using sulfuric acid as a catalyst.
Materials:
-
Malonic acid
-
Methanol (in excess, e.g., 4 molar equivalents)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium hydroxide (B78521) solution (for neutralization)
-
Distilled water
-
Anhydrous magnesium sulfate (B86663) (drying agent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Add malonic acid and methanol to the round-bottom flask in a 1:4 molar ratio.
-
While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Attach the reflux condenser and heat the mixture to a gentle reflux (approximately 60-70 °C) for 2-3 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding sodium hydroxide solution until the pH is between 7 and 8.
-
Transfer the mixture to a separatory funnel. The aqueous layer will separate from the organic layer containing the crude dimethyl malonate.
-
Separate the organic layer and wash it with distilled water to remove any remaining salts or impurities.
-
Dry the crude product over an anhydrous drying agent like magnesium sulfate, then filter.
-
Purify the final product by fractional distillation, collecting the fraction that boils at 180-181 °C.
Caption: Workflow for the synthesis of dimethyl malonate via Fischer esterification.
Chemical Reactivity and Key Reactions
The chemical utility of dimethyl malonate stems from the high acidity of the α-hydrogen atoms on the methylene carbon situated between the two carbonyl groups. This allows for the easy formation of a stable enolate ion (carbanion), which is a potent nucleophile.[13][14]
Malonic Ester Synthesis
This classic reaction utilizes dimethyl malonate as a key intermediate to produce mono- and di-substituted acetic acids.[1][7] The process involves the alkylation of the malonate enolate followed by hydrolysis and decarboxylation.
Caption: The malonic ester synthesis pathway for producing substituted acetic acids.
Knoevenagel Condensation
In the Knoevenagel condensation, dimethyl malonate reacts with aldehydes or ketones in the presence of a weak base. The reaction involves the formation of an enolate that attacks the carbonyl carbon, followed by dehydration to yield an α,β-unsaturated compound.[13]
Caption: Reaction mechanism for the Knoevenagel condensation.
Applications in Research and Drug Development
Dimethyl malonate is an indispensable precursor in the synthesis of numerous commercial products, particularly active pharmaceutical ingredients (APIs).[4] Its versatility makes it a cornerstone chemical in several key areas.
-
Pharmaceuticals : It is a critical starting material for barbiturates (sedatives, anticonvulsants), chloroquine (B1663885) (antimalarial), butazolidin (anti-inflammatory), and essential vitamins such as B1 (Thiamine) and B6.[2][4][7] The synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and nucleoside analogs used in cancer chemotherapy also relies on dimethyl malonate.[15]
-
Fragrances and Flavors : The fragrance industry uses dimethyl malonate extensively as a raw material for synthesizing jasmonates, such as methyl dihydrojasmonate, which impart floral scents to perfumes.[1] It is also found naturally in fruits like pineapples and contributes to artificial flavorings.[7]
-
Agrochemicals : It serves as an intermediate in the manufacturing of pesticides, fungicides, and herbicides, contributing to crop protection and management.[5][16]
-
Other Industries : Dimethyl malonate is also used in the production of dyes, polymers, and other specialty chemicals.[5]
Caption: Dimethyl malonate as a central precursor in various industries.
Safety and Handling
Dimethyl malonate is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[17][18][19]
-
Hazards : Causes serious eye irritation (H319), skin irritation (H315), and may cause respiratory irritation (H335).[19] It is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[2][9]
-
Handling : Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][18] Keep away from heat, sparks, and open flames.[9]
-
First Aid : In case of eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[10]
-
Storage : Store in a cool, dry, well-ventilated place in a tightly closed container.[9] The recommended storage temperature is 15–25 °C.[17]
Conclusion
Dimethyl malonate is a highly versatile and economically important chemical intermediate. Its unique reactivity, centered on the active methylene group, provides efficient synthetic routes to a vast number of valuable compounds. Its foundational role in the synthesis of pharmaceuticals, fragrances, and agrochemicals underscores its significance in both academic research and industrial manufacturing. A thorough understanding of its properties, synthesis, and reactivity is crucial for professionals leveraging this cornerstone molecule for scientific innovation and product development.
References
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